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molecular formula C12H12ClN3 B066492 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine CAS No. 162272-61-9

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine

Cat. No. B066492
M. Wt: 233.69 g/mol
InChI Key: NUGQOZJAWOOGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951866B2

Procedure details

A mixture of 2-amino-5-benzyl-6-methylpyrimidine-4-ol (1.2 g, 5.57 mmol) and phosphorous oxychloride (9 ml) was kept to warm at 90° C. for 6 hours. The reaction mixture was concentrated in vacuo. Ice-water was added to the residue and an aqueous ammonia was cautiously added thereto. The solution was extracted with chloroform. The organic layer was washed with saturated brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=8:2) to give the object compound (700 mg, 53.7%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Yield
53.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](O)[C:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:4]([CH3:16])[N:3]=1.P(Cl)(Cl)([Cl:19])=O>>[CH2:9]([C:5]1[C:6]([Cl:19])=[N:7][C:2]([NH2:1])=[N:3][C:4]=1[CH3:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)O)CC1=CC=CC=C1)C
Name
Quantity
9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ice-water was added to the residue
ADDITION
Type
ADDITION
Details
an aqueous ammonia was cautiously added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=8:2)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=NC(=NC1C)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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